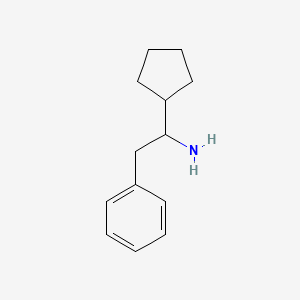

1-Cyclopentyl-2-phenyl-ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

1-cyclopentyl-2-phenylethanamine |

InChI |

InChI=1S/C13H19N/c14-13(12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 |

InChI Key |

HFYGDTFACFGSDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentyl 2 Phenyl Ethanamine and Analogues

Retrosynthetic Analysis Approaches for 1-Cyclopentyl-2-phenyl-ethanamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed to guide its synthesis.

A primary disconnection strategy involves breaking the carbon-nitrogen (C-N) bond. youtube.comyoutube.com This is one of the most common approaches for amine synthesis, leading back to an electrophilic precursor and an ammonia (B1221849) equivalent. In this case, the target amine can be disconnected to a 1-cyclopentyl-2-phenylethyl halide or sulfonate and ammonia. This approach simplifies the problem to the synthesis of the corresponding alkylating agent.

Another powerful retrosynthetic approach is the disconnection leading to a reductive amination reaction. youtube.comlibretexts.org This strategy severs the C-N bond and a C-H bond on the adjacent carbon, revealing a ketone precursor (cyclopentyl benzyl (B1604629) ketone) and an amine source like ammonia. The synthesis is then focused on the preparation of this prochiral ketone.

Finally, carbon-carbon (C-C) bond disconnections offer alternative routes. One possibility is to break the bond between the cyclopentyl ring and the ethylamine (B1201723) chain. This would lead to a phenylethylamine derivative and a cyclopentyl electrophile. A second C-C disconnection can be made between the benzyl group and the rest of the molecule, suggesting a reaction between a cyclopentylethylamine synthon and a benzylating agent. These C-C bond forming strategies can offer modularity in accessing various analogues. acs.org

Conventional Synthetic Routes to this compound

Conventional methods for synthesizing amines can be broadly categorized into those that form the amine group on a pre-existing carbon skeleton and those that construct the carbon framework itself.

Amine Formation Reactions

These methods introduce the amine functionality onto a carbon backbone that already contains the requisite cyclopentyl and phenyl groups.

Reductive Amination: This is arguably one of the most direct methods for preparing this compound. libretexts.orgyoutube.com The synthesis starts with cyclopentyl benzyl ketone. This ketone reacts with ammonia to form an intermediate imine, which is then reduced in situ to the target primary amine. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like Nickel or Palladium). libretexts.org

Reduction of Nitrogen-Containing Functional Groups: An alternative route involves the reduction of other nitrogen-containing functional groups. For instance, the starting ketone (cyclopentyl benzyl ketone) can be converted to an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, typically with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the desired amine. Similarly, a corresponding azide (B81097) or nitrile could be reduced to form the primary amine. youtube.com

Gabriel Synthesis: The Gabriel synthesis provides a classic method for forming primary amines while avoiding over-alkylation. libretexts.org This route would require the synthesis of a suitable electrophile, such as 1-bromo-1-cyclopentyl-2-phenylethane. This halide can then react with potassium phthalimide (B116566) to form an N-alkylated phthalimide. The final step involves the hydrolysis or hydrazinolysis of this intermediate to release the free primary amine.

Carbon-Carbon Bond Formation Strategies

These routes build the carbon skeleton of the molecule as a key step.

Organometallic Reagents: Grignard or organolithium reagents can be used to form one of the key C-C bonds. For example, benzylmagnesium chloride could be reacted with cyclopentyloxirane. This epoxide-opening reaction would form 1-cyclopentyl-2-phenylethanol. The resulting alcohol would then need to be converted to the amine, for instance, by conversion to a leaving group (like a tosylate) followed by substitution with an azide and subsequent reduction.

Modern Cross-Coupling Reactions: Contemporary organic synthesis offers advanced methods for C-C bond formation. A photoassisted nickel-catalyzed reductive cross-coupling reaction has been reported for the synthesis of related β-phenethylamine derivatives. acs.org A similar strategy could be envisioned where a substituted aziridine (B145994) acts as a precursor, undergoing ring-opening and arylation. This approach provides a modular way to introduce diverse aryl groups. acs.org

Asymmetric Synthesis of Chiral this compound Enantiomers

The carbon atom bearing the amine group in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. Asymmetric synthesis aims to produce a single enantiomer selectively.

Chiral Auxiliary-Based Syntheses

This approach involves temporarily incorporating a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction. A scalable synthesis for the related (S)-1-cyclopropyl ethyl-1-amine utilizes this principle. google.com

A similar strategy can be applied to synthesize an enantiomer of this compound. The synthesis would begin with the reaction of the prochiral cyclopentyl benzyl ketone with a chiral amine, such as (R)- or (S)-α-phenylethylamine, to form a pair of diastereomeric imines. A subsequent diastereoselective reduction of the imine mixture would yield a diastereomerically enriched amine. After separation of the diastereomers (e.g., by crystallization or chromatography), the chiral auxiliary can be cleaved, typically by hydrogenolysis over a palladium catalyst, to afford the desired enantiomerically pure target amine.

Table 1: Chiral Auxiliary-Based Synthesis Scheme

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Imine Formation | Cyclopentyl benzyl ketone, (S)-α-phenylethylamine, Ti(OiPr)₄ | Chiral Imine | Introduction of chiral control element. |

| 2 | Diastereoselective Reduction | NaBH₄ | Diastereomerically enriched secondary amine | Creation of the new stereocenter under the influence of the auxiliary. |

| 3 | Separation | Crystallization or Chromatography | Isolated Diastereomer | Isolation of the desired stereoisomer. |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Asymmetric Hydrogenation: The imine formed from cyclopentyl benzyl ketone and ammonia can be subjected to asymmetric hydrogenation. This involves using a transition metal catalyst (e.g., Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand (such as BINAP or a chiral phosphine). The chiral catalyst environment forces the hydrogen to add to one face of the C=N double bond preferentially, leading to the formation of one enantiomer of the amine in excess.

Biocatalysis with Transaminases: A highly efficient and green approach involves the use of enzymes. Transaminases (TAs), also known as aminotransferases, can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net In this biocatalytic approach, cyclopentyl benzyl ketone would serve as the substrate. A transaminase enzyme, often from a bacterial source and available as a commercial product, would transfer an amino group from a simple amine donor (like isopropylamine (B41738) or alanine) to the ketone. This reaction, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, can proceed with very high enantioselectivity to produce either the (R)- or (S)-enantiomer of this compound, depending on the specific transaminase chosen.

Table 2: Asymmetric Catalysis Approaches

| Method | Catalyst/Enzyme | Substrate | Key Features | Potential Outcome |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complex (e.g., [Rh(COD)Cl]₂ + chiral ligand) | Pre-formed imine of cyclopentyl benzyl ketone | High turnover numbers, requires synthesis of imine substrate. | High enantiomeric excess (ee%). |

Enzymatic Synthesis Approaches

The use of enzymes in the synthesis of chiral amines like this compound offers a powerful alternative to traditional chemical methods, providing high selectivity under mild conditions. mdpi.comnih.gov Biocatalysis has become a cornerstone of green chemistry, leveraging nature's catalysts to produce enantiomerically pure compounds, which is critical for active pharmaceutical ingredients (APIs). nih.govsemanticscholar.org Key enzymatic strategies applicable to the synthesis of this compound and its analogues include asymmetric synthesis using transaminases and kinetic resolution by lipases.

Transaminases (ATAs)

Amine transaminases (ATAs), or ω-transaminases (ω-TAs), are pyridoxal 5'-phosphate-dependent enzymes that catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine. nih.govmdpi.com This method is highly attractive for producing enantiopure amines directly. nih.gov In the context of this compound, the synthesis would start from the corresponding prochiral ketone, 1-cyclopentyl-2-phenylethanone.

The industrial application of ATAs has been successfully demonstrated in the synthesis of other chiral amines, showcasing their potential. nih.gov Researchers have expanded the toolbox of available ATAs through both discovery in microbial sources and protein engineering to improve substrate scope, activity, and stability. nih.govdiva-portal.org A significant challenge in ATA-catalyzed reactions is the unfavorable equilibrium; however, various strategies have been developed to overcome this, such as using specific amino donors or implementing in situ product removal. nih.govdiva-portal.org

Table 1: Examples of Transaminase-Mediated Asymmetric Synthesis of Chiral Amines This table presents data for analogues to illustrate the applicability of the methodology.

| Enzyme Source | Substrate (Ketone) | Amine Donor | Product (Amine) | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|---|

| Chromobacterium violaceum (engineered variant) | 4'-substituted acetophenones | (S)-1-phenylethylamine | Substituted 1-phenylethylamines | High | >99 | diva-portal.org |

| Vibrio fluvialis | Various bulky-aliphatic ketones | Isopropylamine | Chiral primary amines | - | >99 | mdpi.com |

| Various microbial ATAs | Prochiral ketones | Alanine, Isopropylamine | Chiral primary amines | Up to >99 | Up to >99 | nih.gov |

Lipases

Lipases are widely used for the kinetic resolution of racemic amines. researchgate.netmdpi.com In this process, the enzyme selectively catalyzes the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. scialert.net For a racemic mixture of this compound, a lipase (B570770) could be used to produce one enantiomer as an amide while recovering the other as the unreacted amine.

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly effective and versatile biocatalyst for these resolutions. researchgate.netnih.gov The choice of acyl donor and solvent is crucial for achieving high enantioselectivity and conversion. scialert.net Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution, incorporating a catalyst to racemize the slow-reacting enantiomer in situ, which theoretically allows for a 100% yield of the desired enantiomerically pure product. nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of Phenylethylamine Analogues This table presents data for analogues to illustrate the applicability of the methodology.

| Enzyme | Racemic Amine | Acylating Agent | Solvent | Result | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | rac-α-Phenylethylamine | Isopropyl methoxyacetate | Solvent-free | (S)-amine and (R)-amide, e.e. ≥ 95% | nih.gov |

| Pseudomonas cepacia Lipase (PS-C) | rac-α-Phenylethylamine | Ethoxy ethyl acetate (B1210297) | - | R-amide, e.e. > 99.9% | scialert.net |

| Candida antarctica Lipase A (CALA) | 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ | 3-methoxyphenyl allyl carbonate | Toluene | (S)-amine and (R)-carbamate, e.e. > 98% | mdpi.com |

Novel Synthetic Pathways and Methodological Advancements

The synthesis of complex chiral amines is continuously evolving, with new methodologies focused on improving efficiency, selectivity, and sustainability. nih.gov These advancements move beyond classical approaches, incorporating multi-catalytic systems and innovative technologies. frontiersin.org

Chemoenzymatic Cascades

A powerful modern strategy involves combining chemical catalysis with biocatalysis in a one-pot or sequential cascade process. nih.govdiva-portal.org This approach harnesses the best of both worlds: the broad reaction scope of chemical catalysts and the unparalleled selectivity of enzymes. A notable example is the asymmetric synthesis of 1-phenylethylamine (B125046) from styrene, which combines a palladium-catalyzed Wacker oxidation to form acetophenone (B1666503) in situ, followed by an enzymatic reductive amination using an amine dehydrogenase. nih.gov This type of one-pot process formally achieves an asymmetric hydroamination and could be adapted for analogues with more complex alkyl groups. nih.gov

Continuous Flow Chemistry

The implementation of biocatalytic and chemical syntheses in continuous flow reactors is a significant methodological advancement. jocpr.comwisdomlib.org Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. mdpi.comjocpr.com For enzymatic reactions, immobilizing the enzyme (e.g., a transaminase or lipase) in a packed-bed reactor allows for the continuous conversion of substrate into the product, simplifies product isolation, and enables catalyst reuse, which is crucial for industrial applications. nih.govrsc.orgmanchester.ac.uk

Asymmetric Electrosynthesis

Asymmetric electrocatalysis is an emerging frontier in amine synthesis that offers a sustainable alternative to conventional redox reactions by using electricity to drive chemical transformations, thus avoiding stoichiometric chemical oxidants or reductants. rsc.orgarborpharmchem.com For example, an electrochemical Shono-type oxidation can be used for the α-functionalization of amines, which can be coupled with chiral catalysts to achieve asymmetric synthesis of complex amino compounds. nih.govfrontiersin.org This method represents a novel, atom-efficient approach to constructing chiral amine frameworks. nih.gov

Table 3: Comparison of Novel Synthetic Methodologies for Chiral Amines

| Methodology | Key Features | Advantages | Potential Application for this compound |

|---|---|---|---|

| Chemoenzymatic Cascade | Combination of chemical and enzymatic catalysts in one pot. | High efficiency, reduced workup steps, novel transformations. nih.gov | Synthesis from an alkene precursor (e.g., 1-cyclopentyl-2-phenylethene) via oxidation and subsequent enzymatic amination. |

| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream. | Enhanced process control, scalability, catalyst recycling, improved safety. jocpr.comrsc.org | Industrial-scale production using immobilized transaminases or lipases for synthesis or resolution. |

| Asymmetric Electrosynthesis | Use of electricity to drive redox reactions with a chiral catalyst. | High atom economy, avoidance of hazardous reagents, sustainable. nih.govrsc.org | Asymmetric functionalization of a precursor molecule to install the chiral amine center. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. acs.org The synthesis of pharmaceuticals like this compound is increasingly scrutinized through this lens, with a focus on reducing waste, energy consumption, and the use of hazardous materials. mdpi.comjocpr.com

Biocatalysis as a Green Technology

Biocatalysis is inherently a green technology that aligns with several of the twelve principles of green chemistry. semanticscholar.orgdiva-portal.org

Catalysis: Enzymes are highly efficient catalysts, often superior to their chemical counterparts. nih.gov

Mild Conditions: Enzymatic reactions typically occur in water at ambient temperature and pressure, significantly reducing energy demands. mdpi.comresearchgate.net

Safer Solvents: The use of water as a solvent eliminates the need for many hazardous organic solvents that account for a large portion of the waste in chemical processes. mdpi.comacs.org

High Selectivity: The chemo-, regio-, and enantioselectivity of enzymes minimizes the formation of byproducts and often circumvents the need for protecting groups, which reduces the number of synthetic steps and waste generation (Principle 8: Reduce Derivatives). acs.orgnih.gov

Atom Economy and Waste Reduction

Atom economy is a key green metric that measures how many atoms from the reactants are incorporated into the final product. acs.orgrsc.org Asymmetric synthesis via reductive amination (using an enzyme or a chemical catalyst with hydrogen) can be highly atom-economical. rsc.org This contrasts sharply with methods that use stoichiometric reagents or produce significant byproducts. By designing more efficient pathways, such as chemoenzymatic cascades or adopting flow processes, chemists can significantly reduce the Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product. jocpr.comrsc.org

Table 4: Green Chemistry Evaluation of Synthetic Approaches

| Approach | Key Green Principles Met | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic Synthesis (e.g., ATA) | Catalysis, Safer Solvents, Energy Efficiency, Reduce Derivatives, High Atom Economy. mdpi.comacs.orgnih.gov | High selectivity, mild conditions, biodegradable catalyst, reduced waste. diva-portal.org | Equilibrium limitations, potential substrate scope limitations. nih.gov |

| Lipase Resolution | Catalysis, Safer Solvents, Energy Efficiency. scialert.net | Access to both enantiomers, high enantiopurity. | Maximum 50% yield (for KR), requires separation of product and unreacted amine. |

| Chemoenzymatic Flow Process | All principles of biocatalysis plus Waste Prevention and Inherent Safety. jocpr.comwisdomlib.org | High throughput, process intensification, catalyst reuse, minimized waste streams. | Higher initial setup cost, requires specialized equipment. |

| Traditional Chemical Synthesis (e.g., using stoichiometric reagents) | (Often few) | Broad applicability, well-established methods. | Poor atom economy, use of hazardous reagents and solvents, high energy consumption, significant waste. acs.orgacs.org |

The shift towards enzymatic and continuous flow methodologies for the synthesis of this compound and its analogues is not merely an academic exercise but a necessary evolution towards more sustainable and efficient pharmaceutical manufacturing. jocpr.comhims-biocat.eu

Stereochemical Investigations of 1 Cyclopentyl 2 Phenyl Ethanamine

Chiral Resolution Techniques for 1-Cyclopentyl-2-phenylethanamine

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For a primary amine like 1-Cyclopentyl-2-phenylethanamine, several standard methods could theoretically be employed. However, no specific applications of these techniques to this compound have been documented.

Derivatization and Crystallization Methods for Enantioseparation

A common method for resolving chiral amines involves reacting the racemic mixture with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which can allow for their separation by fractional crystallization.

Table 1: Potential Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphorsulfonic acid | Chiral Acid |

Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the original amine. While this is a standard and effective technique, there is no specific literature demonstrating its use for the resolution of 1-Cyclopentyl-2-phenylethanamine.

Chromatographic Separation of Enantiomers

Chiral chromatography is another powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and thus their separation.

Table 2: Common Types of Chiral Stationary Phases for Amine Separation

| CSP Type | Description |

| Pirkle-type | Based on chiral molecules with π-acidic or π-basic aromatic rings. |

| Polysaccharide-based | Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. |

| Macrocyclic antibiotic | E.g., vancomycin (B549263) or teicoplanin, which have complex 3D structures. |

No specific methods or chromatograms for the chiral separation of 1-Cyclopentyl-2-phenylethanamine have been reported.

Stereochemical Stability and Interconversion Studies

The stereochemical stability of 1-Cyclopentyl-2-phenylethanamine refers to the resistance of its enantiomers to racemization (interconversion into a 1:1 mixture of both enantiomers). For this compound, the chiral center is a stereogenic carbon that is not activated by adjacent functionalities that could facilitate proton abstraction and subsequent racemization under normal conditions. Therefore, the enantiomers of 1-Cyclopentyl-2-phenylethanamine are expected to be stereochemically stable.

Studies on the racemization of this specific amine under various conditions (e.g., heat, acidic or basic media) have not been found in the scientific literature.

Absolute Configuration Determination Methodologies

The determination of the absolute configuration (the actual 3D arrangement of atoms) of a chiral molecule is a crucial aspect of stereochemistry. Several methods are available for this purpose.

One definitive method is X-ray crystallography of a single crystal of one of the pure enantiomers, often as a salt with a known chiral acid or base. This technique provides a detailed three-dimensional map of the electron density of the molecule, from which the absolute configuration can be determined.

Spectroscopic methods such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), coupled with quantum chemical calculations, can also be used to assign the absolute configuration.

There are no published reports on the determination of the absolute configuration of either enantiomer of 1-Cyclopentyl-2-phenylethanamine using any of these methods.

Chemical Reactivity and Derivatization Strategies for 1 Cyclopentyl 2 Phenyl Ethanamine

Reactivity of the Primary Amine Functional Group

The primary amine group in 1-Cyclopentyl-2-phenyl-ethanamine serves as a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities and the synthesis of a wide range of derivatives.

Acylation Reactions and Amide Formation

Primary amines readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form N-substituted amides. orgoreview.com In the case of this compound, reaction with an acylating agent like acetic anhydride (B1165640) would yield the corresponding N-acetylated derivative, N-(1-cyclopentyl-2-phenylethyl)acetamide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. orgoreview.comlibretexts.org The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., a carboxylate ion) to form the stable amide product. orgoreview.comlibretexts.org The use of a base, such as pyridine (B92270) or sodium hydroxide, is common to neutralize the acidic byproduct of the reaction. orgoreview.com

Table 1: Representative Acylation Reaction

| Reactant 1 | Acylating Agent | Product |

| This compound | Acetic Anhydride | N-(1-cyclopentyl-2-phenylethyl)acetamide |

| This compound | Benzoyl Chloride | N-(1-cyclopentyl-2-phenylethyl)benzamide |

Alkylation Reactions

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of undergoing alkylation. However, the direct alkylation of primary amines with alkyl halides often leads to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is typically more nucleophilic than the starting primary amine. masterorganicchemistry.com This can make selective mono-alkylation challenging. masterorganicchemistry.com A more controlled approach for N-alkylation involves reductive amination or using specific catalytic systems. bath.ac.uknih.govsigmaaldrich.com For instance, iridium-catalyzed N-alkylation of phenethylamine (B48288) derivatives using alcohols as alkylating agents has been reported as a clean and efficient method. bath.ac.uknih.govsigmaaldrich.com

Table 2: Potential Alkylation Products

| Reactant 1 | Alkylating Agent | Potential Product (Mono-alkylation) |

| This compound | Methyl Iodide | N-methyl-1-cyclopentyl-2-phenyl-ethanamine |

| This compound | Benzyl (B1604629) Bromide | N-benzyl-1-cyclopentyl-2-phenyl-ethanamine |

Formation of Imines and Schiff Bases

Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.org This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction of this compound with an aldehyde, for example, would result in a C=N double bond, forming the corresponding N-substituted imine. The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic as to protonate the amine reactant, which would render it non-nucleophilic. libretexts.org

Table 3: Imine Formation Reactions

| Reactant 1 | Carbonyl Compound | Product (Imine) |

| This compound | Benzaldehyde | N-(phenylmethylene)-1-cyclopentyl-2-phenyl-ethanamine |

| This compound | Acetone | N-(propan-2-ylidene)-1-cyclopentyl-2-phenyl-ethanamine |

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. organicreactions.orgunimi.it This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, which is then reduced in situ to the corresponding amine. organicreactions.org Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), being common choices. organicreactions.orgtandfonline.comtubitak.gov.trtandfonline.com For example, reacting this compound with a ketone in the presence of a suitable borohydride reagent would yield a secondary amine. This method offers a high degree of control and is often preferred over direct alkylation for preparing N-substituted amines. masterorganicchemistry.com

Table 4: Reductive Amination Examples

| Reactant 1 | Carbonyl Compound | Reducing Agent | Product |

| This compound | Cyclohexanone | Sodium Borohydride | N-cyclohexyl-1-cyclopentyl-2-phenyl-ethanamine |

| This compound | Propanal | Sodium Triacetoxyborohydride | N-propyl-1-cyclopentyl-2-phenyl-ethanamine |

Transformations Involving the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that allows for the introduction of various substituents onto the aromatic ring.

Electrophilic Aromatic Substitution Studies

The ethylamine (B1201723) side chain attached to the benzene (B151609) ring is generally considered to be an activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. However, under the strongly acidic conditions often employed in reactions like Friedel-Crafts acylation, the primary amine group will be protonated to form an ammonium (B1175870) salt (-CH2-CH(NH3+)-cyclopentyl). This ammonium group is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive effect. orgoreview.com

A common electrophilic aromatic substitution is the Friedel-Crafts acylation, which introduces an acyl group onto the benzene ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). khanacademy.orgchemguide.co.uk Given the deactivating nature of the protonated side chain, forcing conditions might be necessary to achieve acylation. The incoming acyl group would be directed to the meta position relative to the side chain. To achieve ortho- or para-acylation, the amine group would typically need to be protected first, for example, by converting it to an amide. The amide group is an ortho-, para-directing group. orgoreview.com

Table 5: Potential Friedel-Crafts Acylation Products

| Reactant | Acylating Agent | Catalyst | Expected Major Product (under acidic conditions) |

| This compound | Acetyl Chloride | AlCl3 | 1-Cyclopentyl-2-(3-acetylphenyl)ethanamine |

| This compound | Benzoyl Chloride | AlCl3 | 1-Cyclopentyl-2-(3-benzoylphenyl)ethanamine |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom and carbon-carbon bonds. wikipedia.org In the context of this compound, the most pertinent of these is the Buchwald-Hartwig amination, a method for the synthesis of aryl amines from aryl halides and an amine. wikipedia.orgorganic-chemistry.org This reaction is of significant importance due to the prevalence of arylamine moieties in pharmaceuticals and functional materials. wikipedia.org

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the amine in the presence of a base, leading to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated amine and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand coordinated to the palladium center is crucial for the success of the reaction and has been the subject of extensive research to improve catalyst efficacy and substrate scope. wikipedia.org

While specific examples of Buchwald-Hartwig amination using this compound as the substrate are not extensively documented in readily available literature, the reaction is broadly applicable to a wide range of primary and secondary amines. wikipedia.org For instance, a general method has been developed for the challenging N-arylation of cyclopropylamine (B47189), a related cycloalkylamine, with various aryl halides. nih.gov This precedent suggests that this compound would be a viable substrate for similar transformations. Highly active and air-stable palladium precatalysts have been shown to effectively couple cyclopropylamine with a range of (hetero)aryl halides in high yields. nih.gov

Below is a representative table of reaction conditions for the palladium-catalyzed N-arylation of a related secondary amine, N-arylcyclopropylamine, which illustrates the typical components of such a reaction.

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of a Secondary Cycloalkylamine Data based on analogous reactions of N-arylcyclopropylamines.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | N-Phenylcyclopropylamine | Pd(OAc)₂ | (tBu)₃P | NaOtBu | Toluene | 100 | >95 |

| 1-Chloro-4-nitrobenzene | N-Phenylcyclopropylamine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 85-95 |

| 2-Bromopyridine | N-Phenylcyclopropylamine | [(tBuBrettPhos)Pd(allyl)]OTf | - | NaOtBu | Toluene | 80 | >90 |

Reactivity of the Cyclopentyl Ring System

The cyclopentyl ring in this compound is a saturated carbocycle and is generally considered to be chemically robust. Its reactivity is largely limited to radical-based transformations or harsh oxidative conditions that are typically not selective. Functionalization of the cyclopentyl ring while preserving the rest of the molecular structure presents a significant synthetic challenge.

Strategies for the functionalization of cycloalkanes often rely on C-H activation, a field of research that has seen significant advances. However, the selective activation of a specific C-H bond on the cyclopentyl ring in the presence of the benzylic and other aliphatic C-H bonds in this compound would require a highly specialized catalytic system, likely involving a directing group. The secondary amine itself could potentially act as a directing group to facilitate C-H activation at a proximal position on the cyclopentyl ring, though specific examples for this substrate are not prominent in the literature.

Alternatively, derivatization of the cyclopentyl ring could be envisioned through a synthetic route starting from a functionalized cyclopentanone (B42830) or cyclopentene, followed by the introduction of the phenylethylamine moiety.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. organic-chemistry.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov

Secondary amines are common components in many well-known MCRs, such as the Mannich and Ugi reactions. nih.gov Given its nature as a secondary amine, this compound is a potential substrate for such transformations.

For instance, in a Mannich-type reaction, this compound could react with an aldehyde and a compound containing an active hydrogen (e.g., a ketone) to form a β-amino carbonyl compound. organic-chemistry.org Similarly, in an Ugi four-component reaction, it could be combined with a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce an α-acylamino amide derivative. nih.gov

A relevant example from the literature is an isocyanide-based multicomponent reaction that utilizes a cyclic hemiacetal, an amine, and an isocyanide to produce highly substituted cyclopentenyl amines. nih.gov This demonstrates the utility of MCRs in constructing complex cyclic systems and the compatibility of secondary amines in such transformations.

The following table outlines the general components of an Ugi four-component reaction, for which this compound could serve as the amine input.

Table 2: General Components of an Ugi Four-Component Reaction

| Aldehyde/Ketone | Amine | Isocyanide | Carboxylic Acid |

| Benzaldehyde | This compound | tert-Butyl isocyanide | Acetic acid |

| Acetone | This compound | Cyclohexyl isocyanide | Benzoic acid |

| Cyclohexanone | This compound | Benzyl isocyanide | Formic acid |

Selective Functionalization Strategies

Selective functionalization of a molecule with multiple reactive sites is a cornerstone of modern organic synthesis. For this compound, the primary sites for selective modification are the nitrogen atom of the secondary amine and the phenyl ring.

N-Functionalization: The secondary amine is the most nucleophilic and basic site in the molecule, making it the most likely position for initial reaction with electrophiles. N-alkylation, N-acylation, and N-sulfonylation can be readily achieved under standard conditions. For more complex modifications, such as N-arylation, the aforementioned palladium-catalyzed Buchwald-Hartwig amination would be the method of choice. A general strategy for the N-functionalization of related N-H containing heterocycles involves deprotonation with a strong base, such as potassium hexamethyldisilazide (KHMDS), to form the corresponding N-anion, which can then be reacted with a variety of electrophiles. nih.gov

Functionalization of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, Friedel-Crafts acylation, and alkylation. The phenylethylamine moiety is generally an ortho-, para-director. The specific reaction conditions would need to be chosen carefully to avoid side reactions involving the secondary amine. For instance, strong acids used in nitration or Friedel-Crafts reactions would protonate the amine, potentially deactivating the ring towards substitution. Protection of the amine group, for example as an amide, may be necessary prior to performing electrophilic aromatic substitution.

Computational and Theoretical Studies of 1 Cyclopentyl 2 Phenyl Ethanamine

Molecular Conformation and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is a critical determinant of its physical and chemical properties. For a flexible molecule like 1-Cyclopentyl-2-phenylethanamine, which possesses multiple rotatable bonds, a conformational analysis is essential to identify the most stable, low-energy conformations.

The primary rotatable bonds in 1-Cyclopentyl-2-phenylethanamine are the bond connecting the cyclopentyl ring to the ethylamine (B1201723) moiety and the bond between the ethyl group and the phenyl ring. Rotation around these bonds gives rise to a complex potential energy surface with numerous local energy minima, each corresponding to a distinct conformer.

Conformational analysis is typically performed using molecular mechanics force fields or more accurate quantum mechanical methods. These calculations systematically explore the potential energy surface by rotating the flexible bonds and calculating the energy of the resulting geometries. The results of such an analysis would reveal the preferred spatial orientations of the cyclopentyl and phenyl rings relative to the ethylamine backbone. It is anticipated that the most stable conformers would seek to minimize steric hindrance between the bulky cyclopentyl and phenyl groups while optimizing any potential intramolecular interactions, such as hydrogen bonding involving the amine group.

Table 1: Computed Rotatable Bond Count for Related Phenylalkylamine Compounds

| Compound Name | Molecular Formula | Rotatable Bond Count |

| 1-Cyclopentyl-1-phenylethanamine | C₁₃H₁₉N | 2 nih.gov |

| Cyclopentyl-(1-phenyl-ethyl)-amine | C₁₃H₁₉N | 3 nih.gov |

| 1-Cyclopentyl-2-phenylpropan-1-amine | C₁₄H₂₁N | 4 nih.gov |

This data is programmatically generated and may not be exhaustive.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate a variety of electronic descriptors.

For 1-Cyclopentyl-2-phenylethanamine, these calculations would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule. In 1-Cyclopentyl-2-phenylethanamine, the nitrogen atom of the amine group is expected to be an electron-rich region, making it a likely site for protonation and hydrogen bonding. The aromatic phenyl ring, with its delocalized π-electron system, also plays a significant role in the electronic structure and potential for π-π stacking interactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For 1-Cyclopentyl-2-phenylethanamine, this could involve studying its metabolism, which is likely to occur via enzymatic reactions in the body.

For example, the cytochrome P450 (CYP) family of enzymes is commonly involved in the metabolism of xenobiotics. Computational studies could model the interaction of 1-Cyclopentyl-2-phenylethanamine with the active site of a specific CYP isozyme. nih.gov Such models can help to predict the most likely sites of oxidation on the molecule, such as the phenyl ring (aromatic hydroxylation) or the alkyl chain. By calculating the energy barriers for different potential reaction pathways, researchers can determine the most favorable metabolic routes. These studies typically involve a combination of molecular docking to position the substrate in the enzyme's active site and quantum mechanics/molecular mechanics (QM/MM) calculations to model the reaction itself.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. For 1-Cyclopentyl-2-phenylethanamine, these predictions can complement experimental spectroscopic data.

Nuclear Magnetic Resonance (NMR): Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing the predicted spectrum with experimental data, the structural assignment can be confirmed.

Infrared (IR): The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the identification of functional groups such as the N-H stretches of the amine and the C-H and C=C vibrations of the phenyl and cyclopentyl groups.

Mass Spectrometry (MS): While not a direct prediction of the mass spectrum, computational methods can be used to study the fragmentation patterns of the molecule upon ionization. By calculating the bond dissociation energies, it is possible to predict the most likely fragmentation pathways, which helps in the interpretation of the experimental mass spectrum.

Theoretical Insights from Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or a nucleic acid. nih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within the active site of a receptor. For 1-Cyclopentyl-2-phenylethanamine, docking studies could be used to investigate its binding to various potential protein targets, such as neurotransmitter transporters or receptors. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a scoring function that estimates the binding affinity. The results would provide a binding energy value and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for all the atoms in the system, providing a trajectory of their movements. This allows for the assessment of the stability of the predicted binding pose from docking. Key analyses of an MD trajectory include the root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over the course of the simulation. These simulations provide a more realistic and dynamic picture of the binding event than static docking poses.

While specific docking and MD simulation studies for 1-Cyclopentyl-2-phenylethanamine are not publicly documented, the general methodologies are well-established and would be critical in elucidating its potential biological targets and mechanism of action at a molecular level.

1 Cyclopentyl 2 Phenyl Ethanamine As a Synthetic Intermediate and Scaffold

Role in the Synthesis of Complex Organic Molecules

The phenylethylamine motif is a recurring structural element in a vast array of natural products and medicinally important compounds nih.gov. As such, 1-Cyclopentyl-2-phenyl-ethanamine can serve as a foundational building block for the construction of more elaborate molecular architectures. Its primary amine functionality provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecules through reactions such as amide bond formation, alkylation, and arylation. The cyclopentyl and phenyl groups can influence the physicochemical properties of the final compound, such as its lipophilicity and conformational rigidity, which are critical parameters in drug design. The synthesis of complex heterocyclic compounds, for instance, often relies on the stereoselective cyclization of precursors derived from chiral amines nih.gov.

Utilization as a Chiral Building Block

Chiral amines are indispensable tools in asymmetric synthesis, acting as chiral auxiliaries, resolving agents, and synthons for the introduction of stereocenters nih.govdntb.gov.uanih.govresearchgate.net. The closely related 1-phenylethylamine (B125046) (α-PEA) is a classic example of a privileged chiral auxiliary, widely used to induce diastereoselectivity in a multitude of chemical reactions nih.govdntb.gov.uanih.govresearchgate.net. By analogy, enantiomerically pure this compound could be employed to control the stereochemical outcome of reactions at a prochiral center. For instance, it could be condensed with a ketone to form a chiral imine, which can then undergo diastereoselective reduction or addition of a nucleophile. Subsequent removal of the 1-cyclopentyl-2-phenylethyl group would yield an enantiomerically enriched product. This strategy is frequently used in the synthesis of chiral amino acids, alkaloids, and other biologically active molecules researchgate.net.

Development of Diverse Chemical Libraries

The generation of chemical libraries containing a wide variety of structurally related compounds is a cornerstone of modern drug discovery. Primary amines are particularly well-suited for this purpose due to their versatile reactivity enamine.net. The scaffold of this compound offers several points for diversification. The primary amine can be readily acylated, sulfonated, or reductively aminated with a library of aldehydes or ketones to generate a diverse set of amides, sulfonamides, and secondary or tertiary amines enamine.netlibretexts.org. Furthermore, the phenyl ring can be functionalized through electrophilic aromatic substitution or cross-coupling reactions to introduce additional diversity. This approach allows for the rapid synthesis of a large number of analogs, which can then be screened for biological activity. Recent advances in C-H functionalization techniques could also be applied to further modify the cyclopentyl or phenyl moieties, expanding the accessible chemical space chemrxiv.orgnih.gov.

Ligand Design in Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysts, which are used to produce enantiomerically pure compounds on an industrial scale researchgate.net. The amine functionality in this compound makes it an attractive candidate for incorporation into chiral ligands. For example, it can be used to synthesize phosphine-aminophosphine or phosphine-phosphoramidite ligands, which have proven to be highly effective in transition metal-catalyzed asymmetric reactions such as hydrogenation nih.govresearchgate.netnih.gov. The stereochemistry of the amine backbone can create a chiral environment around the metal center, influencing the enantioselectivity of the catalytic transformation. The bulky cyclopentyl group could also play a significant role in defining the steric environment of the catalytic pocket, potentially leading to high levels of asymmetric induction.

Precursor to Substituted Amine Derivatives

As a primary amine, this compound is a versatile precursor for a wide range of substituted amine derivatives. Standard organic transformations can be employed to modify the amine group and introduce various functionalities. For example, reaction with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Alkylation with alkyl halides or reductive amination with aldehydes and ketones can be used to synthesize secondary and tertiary amines wikipedia.orglibretexts.org. The amine can also be a nucleophile in ring-opening reactions of epoxides or aziridines to generate amino alcohols or diamines. Furthermore, it can participate in multicomponent reactions to build more complex molecular scaffolds, such as in the synthesis of substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes mdpi.com. These transformations highlight the role of this compound as a versatile starting material for the synthesis of a diverse array of functionalized molecules with potential applications in medicinal chemistry and materials science semanticscholar.orgnih.gov.

Analytical Methodologies for Structural and Stereochemical Elucidation of 1 Cyclopentyl 2 Phenyl Ethanamine

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are indispensable for probing the molecular architecture of 1-Cyclopentyl-2-phenyl-ethanamine, providing insights into its structural and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of this compound in solution. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, ethyl, and cyclopentyl moieties. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The protons of the ethyl bridge and the cyclopentyl ring would resonate in the upfield region. The methine proton adjacent to the nitrogen and the phenyl group would likely appear as a quartet, while the methylene (B1212753) protons of the ethyl group would present as a triplet. The protons on the cyclopentyl ring would show complex multiplets due to their diastereotopic nature. The NH proton would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The phenyl group carbons would show signals in the aromatic region (δ 125-145 ppm). The carbons of the cyclopentyl ring and the ethyl bridge would appear in the aliphatic region (δ 20-60 ppm). The carbon atom attached to the nitrogen would be deshielded and appear at a characteristic chemical shift.

Predicted ¹H NMR Data for this compound:

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| Phenyl-H | 7.20-7.40 | m | 5H |

| CH-N | 3.50-3.70 | q | 1H |

| CH₂-Ph | 2.80-3.00 | t | 2H |

| Cyclopentyl-H (α to N) | 2.90-3.10 | m | 1H |

| Cyclopentyl-H | 1.20-1.90 | m | 8H |

| NH | 1.50-2.50 | br s | 1H |

Predicted ¹³C NMR Data for this compound:

| Carbon | Chemical Shift (ppm, predicted) |

| Phenyl C (quaternary) | ~140 |

| Phenyl CH | 126-129 |

| CH-N | ~60 |

| CH₂-Ph | ~40 |

| Cyclopentyl CH (α to N) | ~58 |

| Cyclopentyl CH₂ | 25-35 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A weak to medium band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1100-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the phenyl ring would give a strong signal. The C-H and N-H stretching vibrations would also be observable.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | 1100-1250 |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak ([M]⁺). The fragmentation of this molecular ion is expected to follow characteristic pathways for phenethylamine (B48288) derivatives. A common fragmentation is the α-cleavage (benzylic cleavage) at the bond between the carbon bearing the phenyl group and the adjacent carbon, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation pathway for secondary amines is the cleavage of the C-N bond, which can result in fragments corresponding to the cyclopentylamino moiety or the phenylethyl moiety. The loss of the cyclopentyl group would also be a plausible fragmentation.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 120 | [M - C₅H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 84 | [C₅H₁₀N]⁺ |

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for separating this compound from any impurities and for resolving its enantiomers to determine its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound.

Purity Assessment: Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid), can be employed to assess the purity of the compound. A single sharp peak would indicate a high degree of purity.

Enantiomeric Excess Assessment: Since this compound is chiral, separating its enantiomers is crucial. This is typically achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of amine enantiomers. The mobile phase usually consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol. The use of acidic or basic additives in the mobile phase can sometimes improve the separation. researchgate.netphenomenex.com Chiral separation of similar phenylethylamine derivatives has been successfully achieved using such methods. sigmaaldrich.comnih.govnih.gov

Illustrative HPLC Chiral Separation Conditions:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a high-resolution separation technique suitable for volatile and thermally stable compounds.

Purity and Structural Confirmation: For GC analysis, this compound may require derivatization to improve its volatility and chromatographic behavior. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The use of a non-polar or medium-polarity capillary column (e.g., 5% phenyl-polysiloxane) would be appropriate. ojp.govchromatographytoday.com GC-MS analysis provides both retention time data for purity assessment and mass spectra for structural confirmation of the eluting peaks. auburn.edukoreascience.krnih.gov

Enantiomeric Analysis: Chiral GC columns, coated with a chiral selector, can be used for the direct separation of the enantiomers of this compound, provided the compound is sufficiently volatile.

Typical GC-MS Conditions:

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Detector | Electron Ionization (EI) at 70 eV |

Chiral Chromatography Applications

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral amines like this compound. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including amines. mdpi.comresearchgate.net

The separation mechanism on polysaccharide-based CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. nih.gov For this compound, the phenyl group can engage in π-π interactions, while the amine group can participate in hydrogen bonding with the carbamate (B1207046) groups on the polysaccharide backbone of the CSP.

The choice of mobile phase is critical for achieving optimal separation. Typical mobile phases consist of a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol. researchgate.net The composition of the mobile phase can be adjusted to fine-tune the retention and resolution of the enantiomers. The addition of small amounts of an acidic or basic additive can also significantly improve peak shape and resolution for basic compounds like amines. researchgate.net

The development of a robust chiral HPLC method is essential for monitoring the enantiomeric purity of this compound during its synthesis and for quality control of the final product. nih.gov The data obtained from chiral HPLC, such as retention times, resolution, and selectivity factors, provide quantitative information on the enantiomeric composition.

Table 1: Representative Chiral HPLC Parameters for Amine Separation

| Parameter | Value/Condition |

| Column | Chiralpak® IA (amylose-based) or Chiralcel® OD-H (cellulose-based) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

This table presents typical starting conditions for the chiral separation of amines and would require optimization for this compound.

X-Ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the absolute configuration and detailed three-dimensional molecular structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This is typically achieved by slow evaporation of a solution of the purified compound or one of its salts, such as the hydrochloride salt. The formation of a salt can often improve the crystallinity of amines.

Once a suitable crystal is obtained and analyzed, the resulting data provides a wealth of information, including:

The precise bond lengths and angles within the molecule.

The conformation of the cyclopentyl and phenyl rings.

The stereochemistry at the chiral center, providing unambiguous assignment of the (R) or (S) configuration.

The packing of the molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding.

The structural determination of analogous compounds, such as (1R,2R)-1-cyclohexyl-1-phenyl-2-methylaminopropane hydrochloride, has been successfully performed using single-crystal X-ray diffraction, confirming the assigned configuration. researchgate.net This demonstrates the power of the technique for elucidating the stereochemistry of this class of compounds.

Table 2: Representative Crystallographic Data for a Chiral Phenyl-Alkyl-Amine Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₃H₂₀ClN |

| Formula Weight | 225.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 15.45 Å, c = 8.21 Å |

| α = 90°, β = 109.3°, γ = 90° | |

| Volume | 1210 ų |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) | 1.24 g/cm³ |

This table is illustrative and based on data for a structurally similar compound. Actual values for this compound would be determined experimentally.

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Approaches for 1-Cyclopentyl-2-phenyl-ethanamine

The efficient and stereoselective synthesis of chiral amines is a significant focus in modern organic chemistry. For a molecule like this compound, which possesses a chiral center, the development of asymmetric synthetic routes is of paramount importance. Current research is moving beyond classical methods towards more sophisticated and efficient catalytic approaches.

One of the most promising frontiers is the use of transition metal-catalyzed asymmetric reductive amination . This method involves the reaction of a ketone or aldehyde with an amine in the presence of a chiral catalyst and a reducing agent. For the synthesis of this compound, this could involve the reaction of phenylacetaldehyde (B1677652) with cyclopentylamine (B150401) or cyclopentanone (B42830) with phenethylamine (B48288), catalyzed by iridium or rhodium complexes bearing chiral phosphine (B1218219) ligands. Recent advancements have focused on developing catalysts that are not only highly enantioselective but also robust and capable of functioning under mild reaction conditions with low catalyst loadings. rsc.org The direct catalytic asymmetric reductive amination using secondary amines as nitrogen sources is also a rapidly developing area that could be applicable. rsc.org

Biocatalysis represents another major avenue of research. Enzymes such as transaminases, amine dehydrogenases, and imine reductases offer highly selective and environmentally benign alternatives to traditional chemical catalysis. nih.govresearchgate.net Engineered transaminases, for instance, could be employed to convert a prochiral ketone precursor into the desired chiral amine with high enantiopurity. The substrate scope of these enzymes is continually being expanded through protein engineering, which could allow for the accommodation of the bulky cyclopentyl and phenyl groups of the target molecule's precursors. nih.gov A chemoenzymatic one-pot transformation, combining a chemical reaction with a subsequent enzymatic reduction, could also be a streamlined approach. wikipedia.org

Below is a table summarizing potential novel synthetic approaches:

| Synthetic Approach | Precursors | Key Features | Potential Advantages |

| Asymmetric Reductive Amination | Phenylacetaldehyde and Cyclopentylamine OR Cyclopentanone and Phenethylamine | Chiral iridium or rhodium catalysts | High enantioselectivity, mild reaction conditions |

| Biocatalysis (Transaminases) | Prochiral ketone precursor | Engineered enzymes | High stereoselectivity, green chemistry |

| Biocatalysis (Amine Dehydrogenases) | Ketone precursor and ammonia (B1221849) source | NAD(P)H cofactor | Direct amination of ketones |

Exploration of Advanced Derivatization Strategies

The functionalization of this compound opens up avenues for creating a library of new molecules with potentially unique properties. Advanced derivatization strategies are being explored to modify the core structure in a controlled and predictable manner.

N-Derivatization is a common strategy. The secondary amine group can be readily acylated or sulfonated to form amides and sulfonamides, respectively. The synthesis of N-phenylsulfonamide derivatives, for example, has been shown to yield compounds with interesting biological activities. nih.gov This approach could be used to introduce a wide variety of functional groups, thereby modulating the lipophilicity, electronic properties, and hydrogen bonding capabilities of the molecule.

C-H activation on the phenyl ring is a more advanced and powerful tool for derivatization. This technique allows for the direct introduction of substituents such as alkyl, aryl, or heteroaryl groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials. Catalytic systems based on palladium, rhodium, or ruthenium are often employed for such transformations. This would enable the synthesis of a diverse range of analogs with substitutions at specific positions on the phenyl group.

Another area of exploration is the synthesis of conformationally constrained analogs . By introducing cyclic structures or bulky substituents, the rotational freedom of the molecule can be restricted. This can lead to derivatives with enhanced selectivity for biological targets, as they are locked into a specific bioactive conformation. For instance, incorporating the cyclopentyl or phenyl group into a larger ring system would be a potential strategy.

The following table outlines potential derivatization strategies:

| Derivatization Strategy | Target Site | Reagents/Catalysts | Potential Outcome |

| N-Acylation/N-Sulfonylation | Amine group | Acyl chlorides, sulfonyl chlorides | Formation of amides and sulfonamides with diverse functionalities |

| C-H Activation | Phenyl ring | Palladium, rhodium, or ruthenium catalysts | Direct introduction of various substituents onto the aromatic ring |

| Conformational Constraint | Overall structure | Ring-forming reactions, introduction of bulky groups | Reduced flexibility, potentially enhanced biological selectivity |

Deeper Computational Insights into Reactivity and Conformation

Computational chemistry provides a powerful lens through which to understand the intrinsic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can offer profound insights into its reactivity and conformational landscape.

DFT calculations can be used to predict the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals. This information is crucial for understanding its reactivity in various chemical transformations. For instance, the nucleophilicity of the amine and the reactivity of the phenyl ring towards electrophilic substitution can be quantitatively assessed.

Conformational analysis through MD simulations can reveal the preferred three-dimensional structures of the molecule in different environments, such as in solution or when interacting with a biological target. The interplay between the bulky cyclopentyl group and the phenyl ring will significantly influence the molecule's shape and flexibility. Understanding the conformational preferences is key to designing derivatives with specific shapes and functionalities.

Furthermore, molecular docking studies can be employed to predict how this compound and its derivatives might bind to biological macromolecules, such as enzymes or receptors. sigmaaldrich.com This in silico screening approach can help to prioritize the synthesis of compounds with the highest potential for biological activity, thereby accelerating the drug discovery process.

Integration of this compound into Supramolecular Chemistry Research

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structural features of this compound make it an interesting building block for the construction of such assemblies.

The presence of a secondary amine group allows for the formation of hydrogen bonds , which are fundamental to the construction of many supramolecular architectures. The molecule can act as both a hydrogen bond donor and acceptor, enabling the formation of well-defined one-, two-, or three-dimensional networks.

The phenyl ring can participate in π-π stacking interactions , another key non-covalent force in supramolecular chemistry. These interactions, in concert with hydrogen bonding, could lead to the formation of highly ordered crystalline materials or self-assembled monolayers on surfaces.

By derivatizing the core structure, for instance by introducing additional hydrogen bonding sites or metal-coordinating ligands, it would be possible to create more complex and functional supramolecular systems. These could have applications in areas such as molecular recognition, sensing, and catalysis.

Potential for Material Science Scaffolds

The unique combination of a flexible aliphatic cyclopentyl group and a rigid aromatic phenyl group makes this compound an intriguing candidate for the development of new materials.

Polymer chemistry offers a vast playground for incorporating this molecule. It could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The resulting materials might exhibit interesting thermal, mechanical, or optical properties. For example, polymers containing this moiety could have tailored refractive indices or enhanced thermal stability.

The molecule could also serve as a scaffold for the creation of functional materials . By attaching specific functional groups, such as photochromic or fluorescent moieties, it would be possible to create materials that respond to external stimuli like light or chemical analytes. Such "smart" materials could find applications in sensors, optical switches, or drug delivery systems.

Furthermore, the ability of this compound to self-assemble could be exploited to create nanostructured materials . The controlled formation of nanofibers, nanotubes, or thin films could lead to materials with unique electronic or catalytic properties, opening doors to applications in nanotechnology and electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.